molecular formula C10H15N3 B14681549 (1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene CAS No. 36719-56-9

(1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene

Cat. No.: B14681549
CAS No.: 36719-56-9
M. Wt: 177.25 g/mol
InChI Key: WISMGIJPTXABDJ-UHFFFAOYSA-N
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Description

(1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene is an organic compound that belongs to the class of triazene derivatives. Triazenes are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents. The compound’s structure features a triazene group attached to a dimethylphenyl ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 2,6-dimethylaniline with a suitable diazonium salt under controlled conditions. The reaction proceeds through the formation of an intermediate diazonium compound, which subsequently reacts with a triazene precursor to yield the desired product. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium intermediate and using solvents like ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, particularly cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene involves its interaction with cellular components, leading to the disruption of normal cellular processes. The compound may target specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

36719-56-9

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N-[(2,6-dimethylphenyl)diazenyl]-N-methylmethanamine

InChI

InChI=1S/C10H15N3/c1-8-6-5-7-9(2)10(8)11-12-13(3)4/h5-7H,1-4H3

InChI Key

WISMGIJPTXABDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=NN(C)C

Origin of Product

United States

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